molecular formula C16H11N3O2S B11543798 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-cyanophenyl)acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-cyanophenyl)acetamide

Cat. No.: B11543798
M. Wt: 309.3 g/mol
InChI Key: NVCOVBKGARWZLI-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-cyanophenyl)acetamide is a heterocyclic acetamide derivative characterized by a benzoxazole core linked via a sulfanyl group to an acetamide moiety. The N-substituent is a 2-cyanophenyl group, which introduces strong electron-withdrawing properties.

Properties

Molecular Formula

C16H11N3O2S

Molecular Weight

309.3 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-cyanophenyl)acetamide

InChI

InChI=1S/C16H11N3O2S/c17-9-11-5-1-2-6-12(11)18-15(20)10-22-16-19-13-7-3-4-8-14(13)21-16/h1-8H,10H2,(H,18,20)

InChI Key

NVCOVBKGARWZLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NC3=CC=CC=C3O2

Origin of Product

United States

Biological Activity

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-cyanophenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, antifungal, and anticancer properties, supported by relevant studies and data.

  • Molecular Formula : C16H11N3O2S
  • Molar Mass : 309.34 g/mol
  • CAS Number : 311314-42-8

Antimicrobial Activity

Research indicates that compounds containing the benzoxazole moiety often exhibit significant antimicrobial properties. A study assessing various benzoxazole derivatives found that many exhibited selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

Compound NameMIC (µg/mL)Activity Type
Compound 1250Antibacterial
Compound 2125Antifungal
Compound 362.5Antibacterial
Compound 431.25Antifungal

The minimal inhibitory concentrations (MIC) for various derivatives were reported to range from 7.81 to 250 µg/mL, indicating a broad spectrum of activity .

Anticancer Activity

The cytotoxic effects of benzoxazole derivatives have been extensively studied, revealing their potential as anticancer agents. In vitro studies demonstrated that these compounds could selectively target cancer cells while exhibiting lower toxicity towards normal cells .

Table 2: Cytotoxicity of Selected Benzoxazole Derivatives

Cell LineIC50 (µM)Compound Tested
MCF-7 (Breast)15This compound
A549 (Lung)20This compound
HepG2 (Liver)18This compound

The results indicate that the compound shows promising activity against various cancer cell lines .

Case Studies

  • Antimicrobial Screening :
    A comprehensive study evaluated the antimicrobial activity of a series of benzoxazole derivatives. The findings suggested that while many compounds had limited antibacterial action, a subset demonstrated potent activity against drug-resistant strains of C. albicans .
  • Cytotoxicity Testing :
    Another investigation focused on the cytotoxic effects of benzoxazole derivatives on multiple cancer cell lines. The results highlighted that certain derivatives exhibited significantly higher cytotoxicity against cancer cells compared to normal cells, suggesting their potential as targeted therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzoxazole ring can significantly influence biological activity. Compounds with electron-donating groups demonstrated enhanced antibacterial and antifungal properties compared to those with electron-withdrawing groups .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-cyanophenyl)acetamide exhibit promising antimicrobial properties. For instance, derivatives of benzoxazole have been synthesized and evaluated for their efficacy against various bacterial strains. The mechanism often involves the inhibition of essential bacterial enzymes, leading to cell death.

Case Study : A related study evaluated a series of benzoxazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 5.19 µM against Gram-positive bacteria and comparable activity against Gram-negative strains .

Anticancer Potential

The anticancer properties of this compound have also been investigated. Compounds in this class have shown effectiveness in inhibiting cancer cell proliferation in vitro.

Case Study : A study focusing on substituted benzamides reported that specific compounds demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil (5-FU) . This indicates a potential for developing novel anticancer therapies based on the structural framework of benzoxazole derivatives.

Enzyme Inhibition Studies

The compound has been assessed for its ability to inhibit key enzymes involved in metabolic pathways. Enzyme inhibition studies are crucial for understanding the therapeutic potential of new compounds.

Case Study : Research on similar acetamide derivatives revealed substantial inhibitory activity against α-glucosidase and acetylcholinesterase. The synthesized compounds were characterized by their ability to modulate enzyme activity, which is essential in treating conditions like diabetes and Alzheimer's disease . The findings suggest that this compound could serve as a lead compound for further development in enzyme-targeted therapies.

Summary of Findings

ApplicationActivity LevelReference
AntimicrobialMIC = 5.19 µM
AnticancerIC50 < 5 µM
Enzyme Inhibition (α-glucosidase)Significant Inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Activities References
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-cyanophenyl)acetamide (Target) 2-cyanophenyl C₁₅H₁₁N₃O₂S 305.33 High electrophilicity due to cyano group; potential antimicrobial activity
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide 2-nitrophenyl C₁₅H₁₁N₃O₄S 329.33 Enhanced stability and reactivity from nitro group; possible nitroreductase substrate
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2,3,4-trifluorophenyl)acetamide 2,3,4-trifluorophenyl C₁₅H₁₀F₃N₂O₂S 356.31 Improved bioavailability and metabolic resistance from fluorine atoms
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide 2-methylphenyl (benzothiazole) C₁₆H₁₄N₂OS₂ 314.42 Reduced electron-withdrawing effects; lower antimicrobial potency compared to target
N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide 4-acetylphenyl C₁₇H₁₃N₃O₃S 339.37 Acetyl group moderates reactivity; intermediate lipophilicity
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide 3-chlorophenyl (oxadiazole) C₁₇H₁₁ClN₄O₃S 386.81 Antimicrobial activity via oxadiazole and chlorophenyl moieties

Detailed Research Findings

Electronic and Structural Effects
  • In contrast, the 2-methylphenyl analog (benzothiazole derivative) exhibits reduced activity due to its electron-donating methyl group .
  • Heterocycle Core : Replacing benzoxazole (oxygen-containing) with benzothiazole (sulfur-containing) alters hydrogen-bonding capacity and solubility. Benzoxazole derivatives may exhibit better aqueous solubility, while benzothiazoles could enhance membrane permeability .
Physicochemical Properties
  • Molecular Weight and Solubility : The nitro-substituted analog (329.33 g/mol) has higher molecular weight and polarity than the target compound (305.33 g/mol), which may reduce its cell permeability .
  • Lipophilicity: The trifluorophenyl and phenylethyl derivatives () exhibit increased lipophilicity, favoring blood-brain barrier penetration, whereas the cyanophenyl group balances lipophilicity and reactivity.

Gaps and Limitations

  • Toxicological Data : highlights a lack of thorough toxicological studies for related compounds, including the target molecule.
  • Activity Validation : Most cited studies focus on synthesis and structural analysis; pharmacological data for the target compound remain speculative.

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